![molecular formula C8H5N3 B1590944 Imidazo[1,2-a]pyridine-2-carbonitrile CAS No. 38922-79-1](/img/structure/B1590944.png)

Imidazo[1,2-a]pyridine-2-carbonitrile

Overview

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The structure–activity relationship, mode-of-action, and various scaffold hopping strategies have been discussed in the literature .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines is achieved through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as a Knoevenagel product .Scientific Research Applications

Pharmacological Properties

Imidazo[1,2-a]pyridine is a bicyclic system with a bridgehead nitrogen atom, which has been increasingly explored in medicinal chemistry. Recent research has delved into its pharmacological properties, focusing on enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Applications in Fluorescent Probes

Research has demonstrated the use of imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for mercury ion detection, both in acetonitrile and in buffered aqueous solutions. This highlights its potential application in environmental monitoring and analytical chemistry (Shao et al., 2011).

Therapeutic Agent Development

Imidazo[1,2-a]pyridine has shown a wide range of applications in medicinal chemistry, including roles in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic treatments, and more. Its presence in various marketed preparations, such as zolimidine and zolpidem, underscores its potential in therapeutic agent development (Deep et al., 2016).

Synthesis and Functionalization

Imidazo[1,2-a]pyridines' role in medicinal chemistry is significant, with developments focusing on the use of inexpensive catalysts and mild reaction conditions for their synthesis and functionalization. This area of research is vital for enhancing their biological activity (Ravi & Adimurthy, 2017).

Photophysical Properties

The study of imidazo[1,2-a]pyridine derivatives has extended to their optical and solvatochromic properties, showcasing interesting photophysical characteristics. These findings are beneficial for the development of new fluorescent dyes and materials science applications (Pordel et al., 2017).

Anticancer Activities

Imidazo[1,2-a]pyridine has been identified as a biologically active moiety with significant anticancer properties. Research classifies its anticancer activities, such as inhibition of various cellular pathways and tumor cell lines, making it a promising candidate for novel anticancer agents (Goel et al., 2016).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-2-carbonitrile is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been used as a core backbone for the development of covalent inhibitors . The compound has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Mode of Action

The mode of action of this compound involves direct functionalization through radical reactions . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The compound has also been used in the development of covalent inhibitors .

Biochemical Pathways

This compound affects various biochemical pathways. The compound is involved in the synthesis of this scaffold employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Pharmacokinetics

It is known that the compound has been used in the development of covalent inhibitors

Result of Action

The result of the action of this compound is the production of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The compound has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the compound has been used as inhibitors against degradation of metal surface in acidic media

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a covalent inhibitor of the KRAS G12C enzyme, which is implicated in certain types of cancer . The compound forms a covalent bond with the cysteine residue of the enzyme, leading to its inhibition and subsequent suppression of cancer cell proliferation. Additionally, this compound exhibits interactions with other biomolecules, such as tubulin, which is essential for cell division .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, including the MAPK/ERK pathway, which is crucial for cell growth and survival. By inhibiting this pathway, this compound reduces cancer cell viability and promotes programmed cell death. Furthermore, the compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound inhibits the activity of the KRAS G12C enzyme by forming a covalent bond with its cysteine residue . This binding interaction prevents the enzyme from participating in downstream signaling pathways, leading to the inhibition of cancer cell growth. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have demonstrated that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on various biological processes . At lower doses, this compound can effectively inhibit cancer cell growth without causing significant toxicity. At higher doses, the compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its therapeutic effects. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments. This distribution pattern influences the compound’s localization and accumulation within specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with cytoskeletal proteins, such as tubulin, influencing cell division and migration . In the nucleus, the compound can modulate gene expression by interacting with transcription factors and chromatin . These subcellular interactions contribute to the overall biological effects of this compound.

Properties

IUPAC Name |

imidazo[1,2-a]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPRLFSCQQQVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559313 | |

| Record name | Imidazo[1,2-a]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38922-79-1 | |

| Record name | Imidazo[1,2-a]pyridine-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38922-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

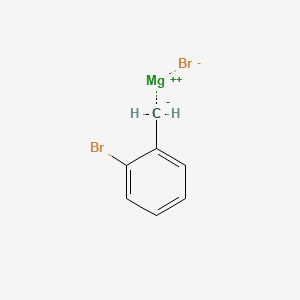

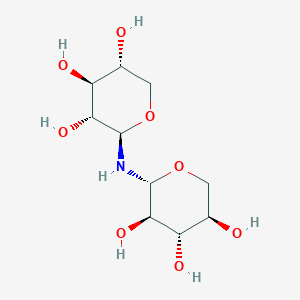

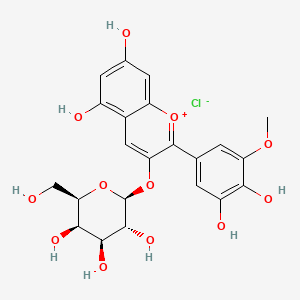

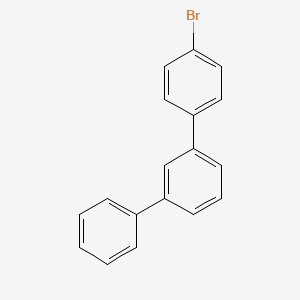

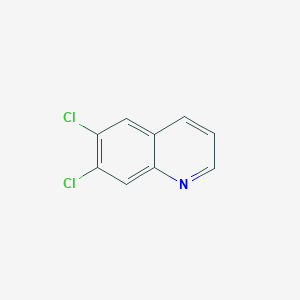

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.